Improved Solubility through LogP Reduction
The target compound exhibits a significantly lower computed logP (0.7 by XLogP3-AA) compared to its des-methoxy analog N-(3-amino-2-methylphenyl)acetamide (logP = 0.895–2.19 depending on the algorithm) [1][2]. The introduction of the methoxy oxygen increases topological polar surface area (TPSA) from 55.12 Ų to 64.4 Ų and adds one hydrogen-bond acceptor, both of which contribute to improved aqueous solubility. This logP reduction of approximately 0.2–1.5 log units places the target compound closer to the optimal lipophilicity range (logD7.4 ≈ 2–3) for oral bioavailability while maintaining sufficient membrane permeability. [1]
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.7 (PubChem); LogP: -0.61 (Hit2Lead); LogP: 1.82 (chemsrc) |
| Comparator Or Baseline | N-(3-Amino-2-methylphenyl)acetamide (CAS 65999-76-0): LogP = 0.895 (Chembase), LogP = 2.19 (kuujia) |
| Quantified Difference | ΔLogP ≈ -0.2 to -1.5 units (lower lipophilicity for the target compound, favoring better aqueous solubility) |
| Conditions | In silico prediction using XLogP3, ACD/Labs, and other algorithms; no experimental shake-flask logP data available for either compound. |
Why This Matters
A lower logP correlates with reduced non-specific protein binding and improved solubility, which are critical for achieving reliable dose-response curves in biochemical and cell-based assays during hit-to-lead optimization.
- [1] PubChem CID 16778406. Computed XLogP3-AA = 0.7, TPSA = 64.4 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16778406 View Source
- [2] Chembase. N-(3-Amino-2-methylphenyl)acetamide (CAS 65999-76-0): LogP = 0.895, TPSA = 55.12 Ų. https://en.chembase.cn View Source
